7-METHYL-2-(1-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE
Overview
Description
7-METHYL-2-(1-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE is a heterocyclic compound that belongs to the class of benzodiazoles. This compound is characterized by its unique structure, which includes a benzene ring fused to a diazole ring, with a methyl group and a phenoxyethyl group as substituents. Benzodiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-METHYL-2-(1-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Phenoxyethyl Group: The phenoxyethyl group can be attached through a nucleophilic substitution reaction using phenoxyethyl bromide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
7-METHYL-2-(1-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Phenoxyethyl bromide in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding benzodiazole oxides.
Reduction: Formation of reduced benzodiazole derivatives.
Substitution: Formation of substituted benzodiazole compounds with various functional groups.
Scientific Research Applications
7-METHYL-2-(1-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of pharmaceutical agents with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Materials Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Chemical Biology: The compound is employed in chemical biology research to study cellular processes and pathways.
Mechanism of Action
The mechanism of action of 7-METHYL-2-(1-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-METHYL-1H-BENZODIAZOLE: Lacks the phenoxyethyl group, resulting in different biological activity.
1-PHENOXYETHYL-1H-BENZODIAZOLE: Lacks the methyl group, affecting its chemical properties and reactivity.
7-METHYL-1H-BENZODIAZOLE: Lacks the phenoxyethyl group, leading to variations in its applications and effectiveness.
Uniqueness
7-METHYL-2-(1-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE is unique due to the presence of both the methyl and phenoxyethyl groups, which contribute to its distinct chemical and biological properties. These substituents enhance its potential as a versatile compound in various scientific research applications.
Properties
IUPAC Name |
4-methyl-2-(1-phenoxyethyl)-1H-benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-11-7-6-10-14-15(11)18-16(17-14)12(2)19-13-8-4-3-5-9-13/h3-10,12H,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHGUHRABVXTKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)C(C)OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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